molecular formula C21H24N2O5S B2751822 Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-17-9

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2751822
CAS RN: 921068-17-9
M. Wt: 416.49
InChI Key: VVYWWQUEBGONFL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, related compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine nucleus, along with one or more heterocycles, and a simple hydrocarbon linker or grafted with organic groups .

Scientific Research Applications

Synthesis and Functionalization

Research on ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has led to advancements in synthetic chemistry, particularly in the development of functionalized heterocyclic compounds. One study detailed the phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, showcasing the method's efficiency and regioselectivity in producing highly functionalized compounds (Zhu, Lan, & Kwon, 2003). This process highlights the potential for creating diverse molecular architectures through strategic catalytic reactions.

Heterocyclic Chemistry Innovations

Further contributions to heterocyclic chemistry include the synthesis of novel pyrido and thieno pyrimidines, offering new pathways to access these biologically relevant scaffolds (Bakhite, Al‐Sehemi, & Yamada, 2005). Such advancements are crucial for medicinal chemistry, where the manipulation of heterocyclic frameworks can lead to the discovery of new therapeutic agents.

Photophysical Properties

In the realm of material science, the synthesis and investigation of thieno[2,3-b]pyridine derivatives have been explored for their photophysical properties, indicating potential applications in optoelectronics and fluorescence imaging (Ershov et al., 2019). The detailed study of spectral-fluorescent properties and their structural correlations opens up avenues for designing novel fluorescent markers and materials with specific optical characteristics.

Structural Characterization and Analysis

Research also encompasses the synthesis and structural analysis of substituted thieno[2,3-c]pyridine derivatives, including X-ray and DFT analyses to understand the molecular conformation and intramolecular interactions in detail (Çolak et al., 2021). Such investigations provide insights into the relationship between structure and reactivity or properties, which is fundamental in the development of new compounds with desired functionalities.

Antioxidant Activity

On the biological front, the exploration of selenolo[2,3-b]pyridine derivatives for their antioxidant activity showcases the therapeutic potential of structurally related compounds (Zaki et al., 2017). Identifying compounds with significant antioxidant properties is vital for developing new treatments for diseases associated with oxidative stress.

properties

IUPAC Name

ethyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-15-8-6-14(7-9-15)19(25)22-20-18(21(26)28-5-2)16-10-11-23(13(3)24)12-17(16)29-20/h6-9H,4-5,10-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWWQUEBGONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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